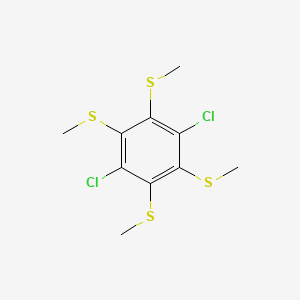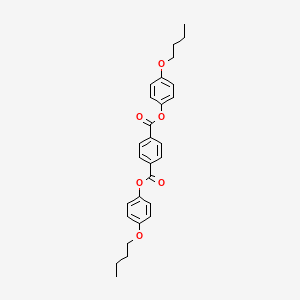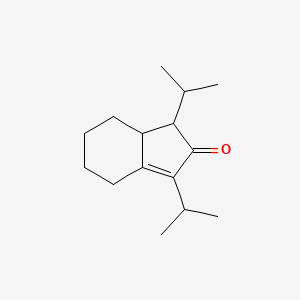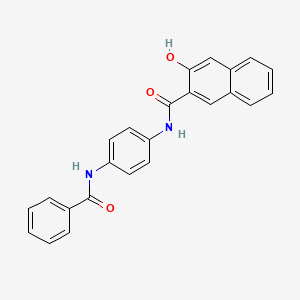
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene is an organic compound with the molecular formula C10H10Cl2S4 This compound is characterized by the presence of two chlorine atoms and four methylsulfanyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene typically involves the chlorination of 2,3,5,6-tetrakis(methylsulfanyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The process can be summarized as follows:
Starting Material: 2,3,5,6-tetrakis(methylsulfanyl)benzene
Reagent: Chlorine gas (Cl2)
Catalyst: Iron(III) chloride (FeCl3)
Reaction Conditions: The reaction is conducted at room temperature, and the progress is monitored using techniques such as gas chromatography.
The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.
Reduction: LiAlH4, ether as a solvent, reflux conditions.
Substitution: Ammonia (NH3), thiols, ethanol as a solvent, elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2,3,5,6-tetramethylbenzene: This compound has methyl groups instead of methylsulfanyl groups, resulting in different chemical properties and reactivity.
1,4-Dibromo-2,3,5,6-tetrakis(methylsulfanyl)benzene:
1,4-Dichloro-2,3,5,6-tetrakis(methylthio)benzene: The substitution of methylsulfanyl groups with methylthio groups leads to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
36639-06-2 |
|---|---|
Molecular Formula |
C10H12Cl2S4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1,4-dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene |
InChI |
InChI=1S/C10H12Cl2S4/c1-13-7-5(11)9(15-3)10(16-4)6(12)8(7)14-2/h1-4H3 |
InChI Key |
FOKHLJZGROAFPO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C(=C1Cl)SC)SC)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)


![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)


![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)

